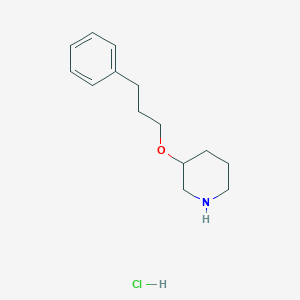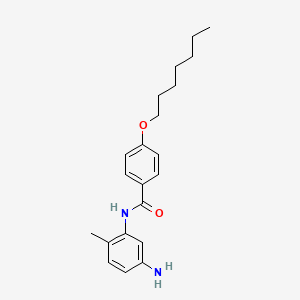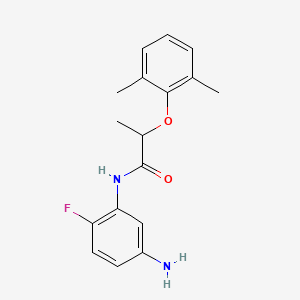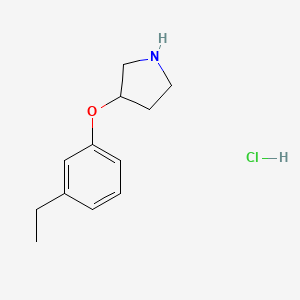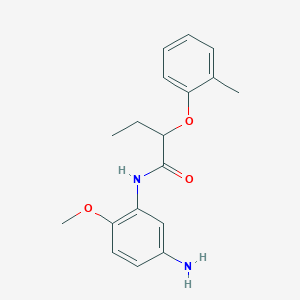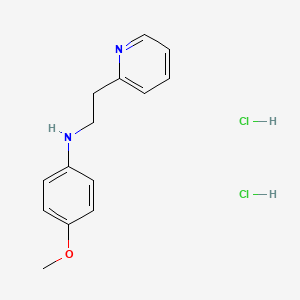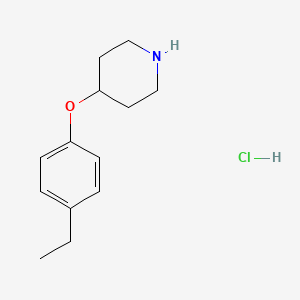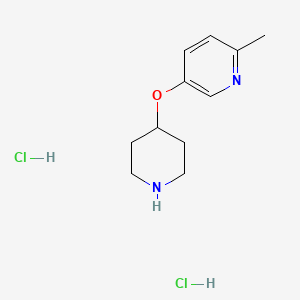![molecular formula C11H15Cl2NO B1388781 Clorhidrato de 3-[(3-clorobencil)oxi]pirrolidina CAS No. 1185303-31-4](/img/structure/B1388781.png)
Clorhidrato de 3-[(3-clorobencil)oxi]pirrolidina
Descripción general
Descripción
“3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2NO . It has a molecular weight of 248.15 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride” are not well-documented in the sources I found. The molecular weight is known to be 248.15 .Aplicaciones Científicas De Investigación
Investigación en Proteómica
“Clorhidrato de 3-[(3-clorobencil)oxi]pirrolidina” se usa en investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto se puede utilizar para estudiar interacciones proteicas, modificaciones y localización.
Investigación Bioquímica
Este compuesto también se utiliza en investigación bioquímica . Los bioquímicos lo utilizan para estudiar varios procesos biológicos, incluidas las vías enzimáticas y metabólicas, la regulación genética, la síntesis de proteínas y la transducción de señales.
Síntesis de Análogos de Nucleósidos
Se utiliza en la síntesis de análogos de nucleósidos funcionalizados con pirrolidina . Estos análogos tienen aplicaciones potenciales en terapia antiviral y anticancerígena.
Inhibición de Transcriptasas Inversas Virales
Los análogos de nucleósidos funcionalizados con pirrolidina sintetizados pueden inhibir las transcriptasas inversas virales . Esto los convierte en posibles candidatos para la terapia antiviral, particularmente contra el VIH.
Inhibición de ADN Polimerasas de Mamíferos
Estos análogos de nucleósidos también pueden inhibir las ADN polimerasas de mamíferos , que son enzimas que sintetizan moléculas de ADN a partir de desoxirribonucleótidos. Esta propiedad es útil en la terapia anticancerígena.
Terapia Anticancerígena
Los análogos de nucleósidos sintetizados usando “this compound” pueden interferir con la replicación del ADN , bloqueando el crecimiento de las células cancerosas. Esto los convierte en posibles candidatos para la terapia anticancerígena.
Mecanismo De Acción
The mechanism of action of 3-CBP-HCl is not well understood. However, it is believed that the compound acts as a proton donor, and can be used to facilitate the transfer of protons from one molecule to another. This can be used to catalyze certain organic reactions, such as the formation of carbon-carbon bonds. Additionally, the compound can act as a Lewis acid, which can be used to promote the formation of certain types of chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CBP-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the body, such as an increase in the activity of certain enzymes. Additionally, it has been suggested that the compound may have some anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-CBP-HCl in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and can be used in a variety of chemical reactions. Additionally, it can be used as a catalyst to facilitate the formation of certain types of chemical bonds. However, the compound can be toxic if inhaled or ingested, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving 3-CBP-HCl. First, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of the compound in the synthesis of drugs and other biologically active compounds. Finally, further research could be conducted to explore the potential uses of the compound as a catalyst in organic reactions.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDFLMCKJLJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)

